2-METHYL-5-PHENYL-3-FURONITRILE
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Overview
Description
2-METHYL-5-PHENYL-3-FURONITRILE is a heterocyclic organic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol. It is a yellow crystalline solid with a melting point of 120-122°C. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-PHENYL-3-FURONITRILE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylfuran with benzaldehyde in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-PHENYL-3-FURONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted furan or phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-METHYL-5-PHENYL-3-FURONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential role in drug development, particularly in preclinical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-5-PHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenylfuran-2-carbonitrile
- 2-Methyl-5-phenylthiophene-3-carbonitrile
- 2-Methyl-5-phenylpyrrole-3-carbonitrile
Uniqueness
2-METHYL-5-PHENYL-3-FURONITRILE is unique due to its specific structural features, such as the furan ring and the nitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFNQXAGPIWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409330 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382167-57-9 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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